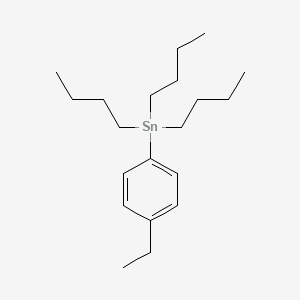

Tributyl-(4-ethylphenyl)stannane

Vue d'ensemble

Description

Tributyl-(4-ethylphenyl)stannane is likely an organotin compound, which are known for their diverse range of applications, from catalysts to biocides . The exact properties of this specific compound may vary.

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a tin atom bonded to three butyl groups and one ethylphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Organotin compounds are known to participate in various chemical reactions. For example, they can act as good radical reducing agents . The exact reactions that this compound can participate in would depend on its specific structure and conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been found to have a boiling point of around 449.9±38.0 °C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

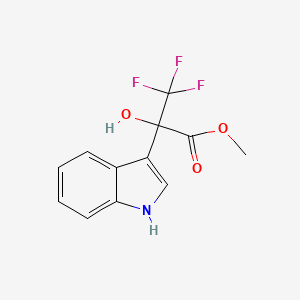

Tributylstannanes, similar to Tributyl-(4-ethylphenyl)stannane, have been used in the synthesis of various heterocyclic compounds. For example, Tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized and used in the 1,3-dipolar cycloaddition to produce (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable building blocks for introducing functional groups like aryl or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

Organometallic Synthesis and Reactions

Tributylstannanes play a significant role in organometallic chemistry. They have been used in reactions like selenostannylation of arynes under mild conditions (Toledo et al., 2010) and as intermediates in various metal-catalyzed reactions. An example includes the synthesis of β-Carboline Alkaloids using tributylstannanes as a C2-building block (Bracher & Hildebrand, 1993).

Asymmetric Induction in Organic Synthesis

Tributylstannanes are involved in asymmetric induction, which is crucial in producing chiral compounds. For example, the use of δ-alkoxyallylstannanes in stereoselective reactions with chiral aldehydes demonstrates the importance of tributylstannanes in achieving high stereochemical control in organic synthesis (Mcneill & Thomas, 1992).

Material Science and Polymer Chemistry

In material science and polymer chemistry, tributylstannanes have been utilized in the functionalization of polymers. For instance, polystyrene copolymers containing tributyl[(1-oxoalkyl)oxy]stannanes were synthesized and studied for their structure and anion-recognition characteristics (Dalil et al., 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tributyl-(4-ethylphenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIKXMYNQUFQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)

![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)